molecular formula C10H18N2O2 B13532183 (2S,5R)-5-(Piperidin-4-yl)tetrahydrofuran-2-carboxamide

(2S,5R)-5-(Piperidin-4-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B13532183
M. Wt: 198.26 g/mol
InChI Key: WRGBFDPTIXOYHZ-BDAKNGLRSA-N
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Description

rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide is a chiral compound that features a piperidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via intramolecular cyclization reactions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: May be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylic acid
  • rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-methanol

Uniqueness

rac-(2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxamide is unique due to its specific combination of functional groups and chiral centers, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide

InChI

InChI=1S/C10H18N2O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m1/s1

InChI Key

WRGBFDPTIXOYHZ-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N

Canonical SMILES

C1CC(OC1C2CCNCC2)C(=O)N

Origin of Product

United States

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